molecular formula C18H22N2O3S B5110653 N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5110653
M. Wt: 346.4 g/mol
InChI Key: IQBMCZYDDMYPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as EMSAM, is a monoamine oxidase inhibitor used in the treatment of depression. It is a unique drug due to its transdermal delivery system, which allows for a constant and controlled release of the drug over a 24-hour period. EMSAM has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

EMSAM works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down monoamine neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a therapeutic effect on conditions such as depression. EMSAM has been shown to selectively inhibit monoamine oxidase type A, which is primarily responsible for the breakdown of serotonin and norepinephrine.
Biochemical and Physiological Effects:
EMSAM has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of monoamine neurotransmitters in the brain, leading to improved mood and decreased symptoms of depression. EMSAM has also been shown to increase heart rate and blood pressure, which may be a result of its effects on the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

EMSAM has a number of advantages for use in lab experiments. Its transdermal delivery system allows for a constant and controlled release of the drug, which can be useful for studying the long-term effects of the drug. However, its use is limited by its specificity for monoamine oxidase type A, which may not be relevant for all research questions.

Future Directions

There are a number of potential future directions for research on EMSAM. One area of interest is its potential use in the treatment of other psychiatric conditions, such as anxiety and addiction. Additionally, further research is needed to fully understand the mechanisms underlying its effects on monoamine neurotransmitters. Finally, the development of new delivery systems for EMSAM may allow for more precise dosing and increased efficacy.

Synthesis Methods

EMSAM is synthesized by reacting N-(4-methylphenyl)sulfonyl-2-nitrobenzamide with 2-bromo-4'-methylacetophenone in the presence of sodium hydride and dimethylformamide. The resulting product is then reduced with sodium borohydride and subsequently treated with N-ethylglycine to yield EMSAM.

Scientific Research Applications

EMSAM has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in a wide range of physiological and behavioral processes. EMSAM has been used to study the role of these neurotransmitters in various conditions, including depression, anxiety, and addiction.

properties

IUPAC Name

N-ethyl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-19-18(21)13-20(17-8-6-5-7-15(17)3)24(22,23)16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBMCZYDDMYPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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